molecular formula C9H6BrNO2 B1529916 4-Bromo-5-cyano-2-methylbenzoic acid CAS No. 1807165-45-2

4-Bromo-5-cyano-2-methylbenzoic acid

Cat. No.: B1529916
CAS No.: 1807165-45-2
M. Wt: 240.05 g/mol
InChI Key: UBAVALKNSGMFML-UHFFFAOYSA-N
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Description

4-Bromo-5-cyano-2-methylbenzoic acid (C₉H₆BrNO₂, MW 240.06) is a halogenated benzoic acid derivative featuring bromine, cyano, and methyl substituents at positions 4, 5, and 2, respectively, on the aromatic ring . Its structural complexity arises from the combination of electron-withdrawing (Br, CN) and electron-donating (CH₃) groups, which influence its physicochemical properties and reactivity. Its purity is reported as 95% in commercial sources .

Properties

IUPAC Name

4-bromo-5-cyano-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAVALKNSGMFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The positional isomer 4-bromo-3-cyano-5-methylbenzoic acid shares the same molecular formula but differs in substituent placement, which may alter hydrogen-bonding patterns and crystal packing .
  • Halogen vs. Functional Group Substitution: Compared to 5-bromo-2-chlorobenzoic acid (C₇H₄BrClO₂), the target compound replaces chlorine with a methyl and cyano group, increasing steric bulk and acidity due to the electron-withdrawing CN group .
  • Methoxy Derivatives: 5-Bromo-2,4-dimethoxybenzoic acid (C₉H₉BrO₄) substitutes electron-donating methoxy groups, reducing acidity compared to the cyano-containing analogue .

Physicochemical Properties and Reactivity

  • Hydrogen Bonding : The CN group may participate in hydrogen-bonding networks, similar to patterns observed in halogenated benzoic acids, though specific crystal data are unavailable .
  • Solubility: Polar substituents (CN, COOH) likely improve solubility in polar solvents compared to methoxy or non-functionalized analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-5-cyano-2-methylbenzoic acid
Reactant of Route 2
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4-Bromo-5-cyano-2-methylbenzoic acid

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